molecular formula C11H15NO3S B3343630 S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate CAS No. 54839-88-2

S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate

Cat. No.: B3343630
CAS No.: 54839-88-2
M. Wt: 241.31 g/mol
InChI Key: HMHKDNFWTOAABU-UHFFFAOYSA-N
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Description

S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate is an organic compound with the molecular formula C11H15NO3S. It is known for its unique chemical structure, which includes a thiocarbamate group attached to a 3,5-dimethoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate typically involves the reaction of 3,5-dimethoxyphenol with dimethylthiocarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate involves its interaction with specific molecular targets. The thiocarbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

  • S-(3,5-Dimethoxyphenyl)ethyl thiocarbamate
  • S-(3,5-Dimethoxyphenyl)propyl thiocarbamate
  • S-(3,5-Dimethoxyphenyl)butyl thiocarbamate

Comparison: S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of dimethyl groups on the thiocarbamate moiety. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the dimethyl groups may enhance its lipophilicity, affecting its solubility and bioavailability .

Properties

IUPAC Name

S-(3,5-dimethoxyphenyl) N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHKDNFWTOAABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589945
Record name S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54839-88-2
Record name S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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